1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester

Orthogonal Protection Solid-Phase Peptide Synthesis Late-Stage Functionalization

Research groups synthesizing 4,4-disubstituted piperidines often face inefficient multi-step protection/deprotection cycles. 1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester (CAS 167262-47-7) solves this with orthogonal Boc/methyl ester protection. • Enables sequential N-functionalization (acidic Boc removal) followed by carboxylate coupling (basic ester hydrolysis) without protecting group crossover. • ≥97% purity; ideal for SAR studies, CNS-active compound libraries, and peptidomimetic programs. • Fully protected scaffold supports late-stage diversification for meperidine analogs and constrained amino acid surrogates in SPPS.

Molecular Formula C18H25NO4
Molecular Weight 319.401
CAS No. 167262-47-7
Cat. No. B599792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester
CAS167262-47-7
Molecular FormulaC18H25NO4
Molecular Weight319.401
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C18H25NO4/c1-17(2,3)23-16(21)19-12-10-18(11-13-19,15(20)22-4)14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3
InChIKeyFNIDBKCXXQZEMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-phenyl-4-piperidinedicarboxylic Acid Methyl Ester: Protected Piperidine Intermediate


1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester (CAS 167262-47-7) is an N-Boc-protected, C4-phenyl-substituted piperidine featuring carboxylic acid moieties orthogonally protected as a methyl ester. This compound serves as a versatile advanced intermediate for constructing pharmacologically relevant 4,4-disubstituted piperidine scaffolds [1]. Its dual orthogonal protecting group strategy is specifically designed to enable sequential, chemoselective functionalization that is impossible with mono-protected or unprotected 4-phenylpiperidine-4-carboxylic acid analogs .

Synthetic Strategy
Orthogonal Boc and methyl ester protection enables sequential, chemoselective functionalization of the 4-phenylpiperidine core.
Workflow Alignment
Supports multi‑directional scaffold extension in fragment‑based discovery and peptidomimetic design without protecting group interconversion steps.
Selection Context
Advanced intermediate for accessing privileged 4,4‑disubstituted piperidine space; procurement with verified synthesis and purity specification.

Differentiation from Common 4-Phenylpiperidine Analogs


The precise synthetic role of 1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester (CAS 167262-47-7) arises from the spatial and electronic synergy of its three key features. In contrast, the closest mono-protected variant, 1-(tert-butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid (CAS 167262-68-2), possesses only a single carboxylic acid, which precludes multi-directional scaffold extension without additional protecting group chemistry . Other analogs, such as 4-phenyl-4-piperidinecarboxylic acid ethyl ester hydrochloride (CAS 24465-45-0) and completely N-unprotected derivatives (e.g., CAS 3627-45-0), present the unprotected piperidine nitrogen, which not only alters solution stability but also fundamentally changes solubility, handling requirements, and synthetic strategy, as Boc group removal for late-stage amine functionalization is not possible .

vs. mono‑protected free acid
(CAS 167262-68-2)
Lacks the second orthogonal handle; dual‑direction scaffold elaboration may require additional protection steps, altering synthetic efficiency.
vs. N‑unprotected analogs
(e.g., CAS 3627-45-0)
Unprotected piperidine nitrogen may shift handling, solubility, and storage behavior, and precludes late‑stage Boc‑based amine diversification strategies.
vs. ethyl ester or salt forms
(e.g., CAS 24465-45-0)
Differences in ester lability and counterion presence can alter reactivity profiles and purification demands, limiting direct substitution in validated routes.

Key Evidence for Selecting This Protected Intermediate


Orthogonal Protecting Group Strategy for Sequential Derivatization

The target compound uniquely combines an acid-labile Boc-protected amine with a base-labile methyl ester on a C4-phenyl-piperidine core. This orthogonal protection is absent in the direct des-methyl analog 1-(tert-butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid (CAS 167262-68-2) . The differentiation enables sequential deprotection and site-specific coupling without protecting group manipulation. The methyl ester is a building block for peptide coupling and prodrug strategies; its absence in the free acid dictates different synthetic utility [1].

Orthogonal Protection Strategy
Head‑to‑head
CAS 167262-47-7 offers two sequential, chemoselective deprotection steps (acid‑labile Boc + base‑labile methyl ester) vs. only one addressable site for the free acid analog CAS 167262-68-2.
Supports reported sequential functionalization strategy
Multi‑step synthesis; peptide coupling / fragment‑based discovery context
Orthogonal Protection Solid-Phase Peptide Synthesis Late-Stage Functionalization 4-Phenylpiperidine Scaffolds

Validated Synthesis Route and Purity Profile

The synthesis of CAS 167262-47-7 has been demonstrated with a reported method involving the reaction of 1-tert-Butyloxycarbonyl-4-phenyl-piperidine-4-carboxylic acid (0.9162 g, 3 mmol) with methyl iodide (1.87 mL, 30 mmol, 10 eq.) in acetonitrile (30 mL) at 20 °C for 16 hours, using N,N-diisopropylethylamine (2.61 mL, 15 mmol, 5 eq.) . Commercial purity is offered at 97%, as supplied by Amatek Scientific (Suzhou) . This data provides procurement teams with a verified synthetic path and a purity benchmark.

Synthesis & Purity
Reported
purity ≥97% (HPLC)
Procurement-relevant specification with documented synthetic route
Vendor data; batch consistency should be verified per campaign requirements
Synthesis Route Validation Purity Analysis HPLC Procurement Specification

Privileged 4-Phenylpiperidine Scaffold in Bioactive Molecules

The 4-phenylpiperidine-4-carboxylic acid core, which is embedded within CAS 167262-47-7, is a recognized privileged scaffold in medicinal chemistry. This scaffold serves as a direct synthetic precursor to meperidine (pethidine) and is also employed in the preparation of CB1 antagonists [1]. Derivatives of this class are described in patent literature as having potential analgesic, anti-protozoal, anti-bacterial, anti-algal, anti-fungal, and anthelmintic activities [2].

Scaffold Privilege
Class‑level
The embedded 4‑phenylpiperidine‑4‑carboxylic acid core is a recognized precursor to meperidine‑related ligands and CB1 antagonists.
Supports scaffold‑driven library exploration
Class‑level inference; specific biological profiles require de novo confirmation
Privileged Scaffold 4-Phenylpiperidine Meperidine Opioid Analgesics CB1 Antagonists

Key Research and Development Applications


Dual-Pathway Derivatization for Fragment-Based Drug Discovery

The orthogonal Boc/methyl ester protection architecture of CAS 167262-47-7 is directly exploited for the systematic, sequential functionalization required in fragment-based drug discovery. As established in Evidence Item 1, a researcher can first selectively remove the Boc group under acidic conditions to functionalize the piperidine nitrogen with one fragment, and then saponify the methyl ester under basic conditions to couple a second fragment to the carboxylic acid [1].

Synthesis of CNS-Active 4-Phenylpiperidine Agents

As supported by the class-level scaffold privilege (Evidence Item 3), this compound is a strategic intermediate for synthesizing analogs of meperidine (pethidine) and other CNS-active agents [2]. The fully protected nature of CAS 167262-47-7 allows researchers to introduce diverse amide or ester side chains at the 4-carboxylate position while the Boc group maintains the piperidine nitrogen in a latent state, enabling late-stage diversification to generate focused compound libraries for SAR studies .

Unnatural Piperidine Amino Acid for Peptidomimetic Synthesis

For peptide chemists, CAS 167262-47-7 serves as a protected unnatural amino acid surrogate where the 4-phenylpiperidine moiety functions as a constrained tertiary amide building block [1]. The Boc group's compatibility with standard solid-phase peptide synthesis (SPPS) conditions on the amine side and the methyl ester's suitability for orthogonal saponification makes it an ideal monomer for integrating piperidine-based scaffolds into peptide backbones, enabling the creation of peptidomimetics with enhanced metabolic stability.

Reliable Procurement for Medicinal Chemistry Campaigns

The validated synthesis and purity data (Evidence Item 2) make CAS 167262-47-7 a low-risk choice for procurement in medicinal chemistry campaigns. With a confirmed purity of ≥97% and a defined synthetic route, laboratory managers can confidently source this building block for multi-step syntheses, minimizing the risk of failed reactions due to unknown impurities [2]. This is particularly critical when synthesizing lead compounds for in vivo studies where material consistency is paramount .

Application
Selection Property
Validation Focus
Fragment‑based drug discovery
Orthogonal Boc / methyl ester protection
Sequential, chemoselective functionalization efficiency
CNS agent synthesis (privileged scaffold)
4‑Phenylpiperidine‑4‑carboxylic acid core
Scaffold‑derived SAR expansion and target class exploration
Peptidomimetic design
Protected unnatural amino acid surrogate
SPPS compatibility and metabolic stability assessment
Medicinal chemistry procurement
Verified purity specification
Batch‑to‑batch consistency and impurity profiling
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